molecular formula C13H22N2O3S B8727307 2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid CAS No. 85486-54-0

2,5,5-Trimethyl-2-(2-oxo-2-(1-pyrrolidinyl)ethyl)-4-thiazolidinecarboxylic acid

Cat. No. B8727307
Key on ui cas rn: 85486-54-0
M. Wt: 286.39 g/mol
InChI Key: KMEBOECXQNSMAT-UHFFFAOYSA-N
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Patent
US04398026

Procedure details

To a solution of 3.6 g (50 mmoles) of pyrrolidine in 50 mg of anhydrous benzene was added dropwise a solution of 4.2 g (50 mmoles) of diketene in 50 ml of anhydrous benzene at 0°-5° C. over 2 hours. The mixture was allowed to stand at room temperature for 2 hours, and the solvent was distilled off to a half its volume under reduced pressure. To the residue was added 5 g (34 mmoles) of D-penicillamine. The mixture was heated at 80° C. with stirring under a stream of argon for an hour to obtain a pale yellow and clear reaction mixture. The reaction mixture was filtered, the solvent was distilled off and the resulting residue was washed with a mixture of n-hexane and ether. The viscous residue thus obtained was crystallized from hot benzene and further recrystallized from benzene to give 9.5 g of 4-carboxy-2,5,5-trimethylthiazolidine-2-acetopyrrolidide as colorless prisms.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]=[C:7]1O[C:9](=[O:10])[CH2:8]1.[NH2:12][C@@H:13]([C:18]([OH:20])=[O:19])[C:14]([SH:17])([CH3:16])[CH3:15]>C1C=CC=CC=1>[CH3:15][C:14]1([CH3:16])[S:17][C:7]([CH2:8][C:9]([N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:10])([CH3:6])[NH:12][CH:13]1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
4.2 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
50 mg
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N[C@H](C(C)(C)S)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring under a stream of argon for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off to a half its volume under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow and clear reaction mixture
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
WASH
Type
WASH
Details
the resulting residue was washed with a mixture of n-hexane and ether
CUSTOM
Type
CUSTOM
Details
The viscous residue thus obtained
CUSTOM
Type
CUSTOM
Details
was crystallized from hot benzene
CUSTOM
Type
CUSTOM
Details
further recrystallized from benzene

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(C(NC(S1)(C)CC(=O)N2CCCC2)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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